molecular formula C19H16N4S B5858314 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5858314
M. Wt: 332.4 g/mol
InChI Key: IAOVOBZFTHOSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research. It is a type of pyridine-based triazole that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not yet fully understood. However, studies have shown that it may work by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, microbial growth, or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One direction is to further study its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further research is needed to understand its mechanism of action and to design experiments to study its effects more effectively.

Synthesis Methods

The synthesis of 3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 4-methyl-5-mercapto-1,2,4-triazole with 1-bromonaphthalene followed by the reaction with pyridine-3-boronic acid. The final product is obtained by purification using column chromatography.

Scientific Research Applications

3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has shown potential in various scientific research applications. It has been studied as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied as a potential antimicrobial agent, with studies showing its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential anti-inflammatory agent, with studies showing its ability to reduce inflammation.

properties

IUPAC Name

3-[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4S/c1-23-18(15-9-5-11-20-12-15)21-22-19(23)24-13-16-8-4-7-14-6-2-3-10-17(14)16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOVOBZFTHOSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

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